molecular formula C19H18ClN3O2S B5145332 N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 5866-72-8

N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B5145332
CAS RN: 5866-72-8
M. Wt: 387.9 g/mol
InChI Key: CWSKSQUIRXNQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives generally involves multicomponent reactions, such as the Biginelli reaction, which is a three-component condensation involving an aldehyde, β-keto ester, and urea or thiourea. Specifically, compounds similar to the one have been synthesized through variations of this method, demonstrating the adaptability and efficiency of this approach in generating complex pyrimidine structures (Gein, Zamaraeva, & Dmitriev, 2018).

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives, including the subject compound, features a central pyrimidine ring which is a key feature contributing to the molecule's biological and chemical properties. Crystallography studies reveal that these compounds can exhibit significant molecular polarization, and hydrogen bonding plays a crucial role in their structural organization, affecting their reactivity and interaction with biological targets (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Tetrahydropyrimidines, including the discussed compound, participate in various chemical reactions, showcasing their reactivity towards nucleophiles and electrophiles. The thioxo group in the pyrimidine ring is particularly reactive, allowing for further functionalization and the formation of diverse derivatives with potentially enhanced biological activities (Al‐Refai, Geyer, Marsch, & Ali, 2014).

Physical Properties Analysis

The physical properties of such tetrahydropyrimidine derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and substituents on the pyrimidine ring, affecting their application in various scientific and industrial fields (Vyas, Pansuriya, Naliapara, & Joshi, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are defined by the molecular structure of the tetrahydropyrimidine derivatives. The presence of functional groups like thioxo, methyl, and methoxy enhances their potential for chemical modifications and applications in synthesis and drug development (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-11-16(18(24)22-14-9-5-4-8-13(14)20)17(23-19(26)21-11)12-7-3-6-10-15(12)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSKSQUIRXNQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386833
Record name F1011-1898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5866-72-8
Record name F1011-1898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.